Product packaging for Methyl 3,5-dibromobenzoate(Cat. No.:CAS No. 51329-15-8)

Methyl 3,5-dibromobenzoate

Cat. No.: B1630450
CAS No.: 51329-15-8
M. Wt: 293.94 g/mol
InChI Key: GSMAWUZTAIOCPL-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoate (B1203000) Esters in Organic Synthesis

Halogenated benzoate esters are a class of organic compounds that have proven to be exceptionally valuable in the field of organic synthesis. The presence of halogen atoms on the benzene (B151609) ring significantly influences the molecule's reactivity, providing chemists with a powerful tool for constructing complex molecular architectures. These halogen substituents can serve as reactive handles, enabling a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Furthermore, the electronic effects of halogens can modulate the reactivity of other functional groups on the benzoate ester, allowing for selective transformations. This controlled reactivity is crucial in multi-step syntheses where precision is paramount. The ability to introduce various functionalities at specific positions on the aromatic ring makes halogenated benzoate esters indispensable precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com Their utility is further enhanced by their relative stability and ease of handling in a laboratory setting. chemimpex.com

Overview of Methyl 3,5-dibromobenzoate as a Versatile Intermediate

This compound stands out as a particularly useful halogenated benzoate ester. Its symmetrical substitution pattern, with bromine atoms at the 3 and 5 positions, offers a unique platform for synthetic transformations. ontosight.ai This arrangement allows for sequential or simultaneous reactions at the bromine-substituted carbons, providing a pathway to a wide range of disubstituted and polysubstituted aromatic compounds.

The reactivity of the bromine atoms makes this compound an important intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.com Researchers have utilized this compound in the development of molecules with potential anti-inflammatory and antimicrobial properties. chemimpex.com Beyond medicinal chemistry, it is also employed in materials science for the creation of novel polymers and materials with enhanced thermal stability and mechanical strength. chemimpex.com

Historical Context of Dibromobenzoate Research

The study of halogenated organic compounds has a rich history dating back to the 19th century. Early research into dibromobenzene was conducted by chemists like Victor Meyer in the 1870s. redalyc.org The synthesis of bromobenzene (B47551) and p-dibromobenzene was among the early discoveries in this area. rsc.org Over time, the focus shifted towards understanding the reactivity and synthetic potential of these compounds.

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the broader context of research into dibrominated benzene derivatives suggests that its synthesis would have been a logical extension of early halogenation studies. The development of esterification techniques, such as the Meyer esterification law, further paved the way for the preparation of compounds like this compound. redalyc.org More recent research has focused on refining synthetic methods and exploring the diverse applications of this and other dibromobenzoate derivatives. google.comgoogle.comnih.gov

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound is multifaceted, driven by its potential in various scientific domains. A primary objective is the development of efficient and sustainable synthetic routes to the compound and its derivatives. google.comgoogle.com This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce environmental impact.

A significant area of investigation lies in its application as a building block for pharmaceuticals. chemimpex.com Researchers are actively exploring its use in the synthesis of complex molecules targeting a range of diseases, including cancer and inflammatory conditions. chemimpex.com In materials science, the focus is on incorporating the dibromobenzoate moiety into polymers and other materials to impart desirable properties such as flame retardancy and specific optical or electronic characteristics. chemimpex.com Furthermore, it serves as a subject in environmental chemistry research, aiding in the study of the behavior and degradation of brominated compounds in ecosystems. chemimpex.com The compound is also utilized in analytical methods for the detection and quantification of other brominated compounds. chemimpex.com

Detailed Research Findings

Recent research has further illuminated the synthetic utility of this compound and its derivatives. For instance, studies have detailed its synthesis from 3,5-dibromobenzoic acid and methanol (B129727). ontosight.ai The physical and chemical properties of this compound have been well-characterized, providing a solid foundation for its use in further synthetic endeavors.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC8H6Br2O2 ontosight.ainih.gov
Molecular Weight293.94 g/mol chemimpex.comnih.gov
AppearanceWhite to off-white crystalline powder ontosight.ai
Melting Point61 - 63 °C chemimpex.com
SolubilitySoluble in organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. ontosight.ai

Spectroscopic data, including 1H NMR, IR, and Mass Spectrometry, are readily available in various chemical databases, confirming the structure and purity of the compound. nih.govchemicalbook.com

Esterification Reactions for this compound Synthesis

The most direct method for synthesizing this compound is the esterification of 3,5-dibromobenzoic acid with methanol. This reaction involves the conversion of a carboxylic acid to an ester in the presence of an acid catalyst.

Various catalytic systems can be employed to facilitate the esterification of 3,5-dibromobenzoic acid. The choice of catalyst influences reaction efficiency and conditions.

Brønsted Acid Catalysis: Concentrated sulfuric acid is a conventional and effective catalyst for this transformation. It protonates the carbonyl oxygen of the benzoic acid, increasing its electrophilicity and promoting nucleophilic attack by methanol. libretexts.org

Solid Acid Catalysis: Heterogeneous solid acid catalysts, such as those based on zirconium and titanium oxides, offer advantages in terms of reusability and simplified product purification. mdpi.com For instance, titanium zirconium solid acids have been studied for the synthesis of various methyl benzoate compounds, demonstrating the potential for direct condensation of benzoic acid and methanol without other auxiliary acids. mdpi.com

Steglich Esterification: For more sensitive substrates or milder conditions, coupling reagents can be used. A modified Steglich esterification, which typically involves dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), can be applied to form the ester bond. This method was used in the synthesis of a related compound, 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate). nih.gov

Catalyst TypeExampleRole of Catalyst
Brønsted AcidConcentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl group, activating the carboxylic acid.
Solid AcidTitanium Zirconium OxidesProvides acidic sites on a solid support for heterogeneous catalysis.
Coupling ReagentDicyclohexylcarbodiimide (DCC)Activates the carboxylic acid to form a reactive intermediate.

To maximize the yield of this compound, reaction conditions must be optimized. According to Le Châtelier's Principle, removing water, a byproduct of the reaction, can drive the equilibrium toward the formation of the ester. libretexts.org This is often achieved by using an excess of the alcohol reactant (methanol) or by azeotropic removal of water. The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). libretexts.org Upon completion, the reaction mixture is typically neutralized to precipitate the crude ester, which can then be purified by filtration and recrystallization. libretexts.org

Bromination Strategies for Substituted Benzoate Precursors

An alternative synthetic route involves introducing the bromine atoms onto a pre-existing benzoate ring through electrophilic aromatic substitution. The ester group (-COOCH₃) is a deactivating, meta-directing group, which favors the placement of incoming electrophiles at the 3 and 5 positions. shaalaa.comaskfilo.com

Achieving selective dibromination requires careful control of reagents and conditions to prevent over-bromination or the formation of undesired isomers.

The bromination of a substituted methyl benzoate, such as methyl 4-methylbenzoate, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, can produce a dibrominated product. nih.govresearchgate.net The reaction mechanism involves the generation of a bromonium ion (Br⁺) electrophile, which then attacks the aromatic ring. brainly.com The presence of the deactivating ester group slows the reaction relative to benzene, but the meta-directing effect guides the substitution. A patent describes a method for synthesizing methyl 3,5-dibromo-2-aminobenzoate by reacting methyl 2-aminobenzoate with N-methyl-N-n-butylimidazole tribromide, demonstrating a technique for dibromination on a more complex benzoate precursor. google.com

SubstrateBrominating AgentCatalyst/ConditionsProduct
Methyl 4-methylbenzoateBromine (Br₂)Anhydrous Aluminum Chloride (AlCl₃)Methyl 3,5-dibromo-4-methylbenzoate nih.govresearchgate.net
Methyl 2-aminobenzoateN-methyl-N-n-butylimidazole tribromide60°CMethyl 3,5-dibromo-2-aminobenzoate google.com
Activated Aromatic CompoundsN-bromosuccinimide (NBS)Tetrabutylammonium (B224687) bromidepara-Monobrominated product (predominantly) organic-chemistry.org

Regioselectivity is crucial for ensuring the correct 3,5-dibromo substitution pattern. The carboxyl group (-COOH) of benzoic acid is strongly deactivating and meta-directing, making the direct bromination of benzoic acid a viable pathway to 3,5-dibromobenzoic acid, the precursor for esterification. shaalaa.com

Various reagents and catalysts can be used to control the regioselectivity of bromination on aromatic systems. organic-chemistry.orgnih.gov For instance, N-bromosuccinimide (NBS) in the presence of catalysts like zeolites or in acidic media can achieve selective bromination. organic-chemistry.orgnih.govgoogle.com More advanced methods include palladium-catalyzed meta-C–H bromination, which provides a direct route to meta-brominated benzoic acid derivatives using reagents like N-bromophthalimide (NBP). This technique is valuable for substrates where traditional electrophilic substitution might yield mixtures of isomers.

Derivatization from this compound

This compound serves as a versatile building block for synthesizing more complex molecules due to the two reactive carbon-bromine bonds. chemimpex.com These bonds can be functionalized through various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Transition-metal-catalyzed cross-coupling reactions are a primary method for the derivatization of aryl halides. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a new C(sp²)–C(sp²) bond. nih.govnih.gov This would allow for the synthesis of biaryl compounds from this compound.

Other Cross-Coupling Reactions: Other notable methods include Negishi coupling (using organozinc reagents), Stille coupling (organotin reagents), and Kumada coupling (organomagnesium reagents), all of which can functionalize the C-Br bonds. google.combris.ac.uk

These derivatization reactions enable the incorporation of diverse functional groups at the 3 and 5 positions of the benzene ring, making this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. chemimpex.com

Reaction NameMetal CatalystCoupling PartnerBond Formed
Suzuki-Miyaura CouplingPalladium (Pd)Organoboron ReagentC-C
Negishi CouplingPalladium (Pd) or Nickel (Ni)Organozinc ReagentC-C
Stille CouplingPalladium (Pd)Organotin ReagentC-C
Kumada CouplingPalladium (Pd) or Nickel (Ni)Grignard Reagent (Organomagnesium)C-C

Nucleophilic Substitution Reactions at Bromine Centers

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike nucleophilic aliphatic substitution (SN1 and SN2), SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. pressbooks.pubqorganica.es These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

In the case of this compound, the bromine atoms are the leaving groups. The methoxycarbonyl group (-COOCH₃) and the bromine atoms themselves are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. However, because these groups are situated meta to each other, their ability to stabilize the negative charge of the Meisenheimer complex through resonance is limited compared to ortho/para arrangements. rsc.org Consequently, nucleophilic aromatic substitution on this compound generally requires harsh reaction conditions, such as high temperatures and strong nucleophiles, to proceed efficiently. The reaction is often more challenging compared to dihalobenzenes that are activated with strongly electron-withdrawing groups like nitro groups. researchgate.net

Coupling Reactions and Cross-Coupling Methodologies

The bromine centers of this compound are ideal handles for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Borylation Followed by Suzuki-Miyaura Coupling for Functionalization

A highly effective strategy for the functionalization of this compound involves a two-step sequence: Miyaura borylation followed by Suzuki-Miyaura coupling.

Miyaura Borylation: This reaction installs a boronic ester group onto the aromatic ring by replacing a bromine atom. nih.gov The reaction is catalyzed by a palladium complex and uses a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂). This transformation converts the aryl halide into an organoboron compound, which is a key intermediate for subsequent coupling reactions. scispace.com The palladium-catalyzed borylation is compatible with a wide range of functional groups, making it a versatile method. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like the one formed in the borylation step) and an organohalide. tcichemicals.com This reaction is one of the most widely used methods for constructing biaryl structures and other C-C bonds. libretexts.org By first converting one of the bromine atoms of this compound into a boronic ester, this new intermediate can then be coupled with a different aryl or vinyl halide. Alternatively, the remaining bromine atom on the borylated ring can undergo Suzuki-Miyaura coupling with various organoboron reagents. This sequential approach allows for the controlled and stepwise introduction of different substituents at the 3- and 5-positions of the benzene ring.

Reaction StepCatalyst/ReagentsPurpose
Borylation Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., XPhos), Base (e.g., KOAc), Boron source (e.g., B₂pin₂)Converts a C-Br bond to a C-B bond, creating an organoboron intermediate.
Suzuki Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Organoboron reagent, OrganohalideForms a new C-C bond by coupling the organoboron compound with the organohalide.
Applications in Metallodrug Design via Functionalization

The functionalization of scaffolds like this compound through cross-coupling reactions is a key strategy in the design of ligands for metallodrugs. Metallodrugs are metal-containing compounds used for therapeutic purposes, most notably in cancer treatment. By using Suzuki-Miyaura or other coupling reactions, specific coordinating groups (such as pyridines, imidazoles, or phosphines) can be attached to the 3- and 5-positions of the benzoate ring.

These tailored organic molecules can then act as ligands, binding to a metal center (such as ruthenium, platinum, or gold) to form a coordination complex. The nature of the substituents introduced onto the benzoate backbone allows for fine-tuning of the electronic and steric properties of the resulting metallodrug. This modulation can influence the drug's stability, reactivity, cellular uptake, and ultimately, its therapeutic efficacy and selectivity.

Hydrolysis Pathways of Benzoate Esters

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3,5-dibromobenzoic acid, under either acidic or basic conditions. quora.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide (B78521), is used. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion (⁻OCH₃) as the leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. study.com Acidification in a separate workup step is required to obtain the neutral carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. blogspot.com The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and the catalyst is regenerated. libretexts.org To drive the equilibrium towards the products, an excess of water is typically used.

Reductive Transformations and Carbinol Formation

The ester functionality of this compound can be reduced to a primary alcohol, (3,5-dibromophenyl)methanol, also known as a carbinol. This transformation requires strong reducing agents capable of reducing esters.

A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester's carbonyl carbon. This forms a tetrahedral intermediate which then eliminates the methoxide ion to yield an intermediate aldehyde (3,5-dibromobenzaldehyde). This aldehyde is immediately reduced further by another equivalent of hydride to form an alkoxide intermediate. A final aqueous or acidic workup protonates the alkoxide to yield the final product, (3,5-dibromophenyl)methanol. nih.gov

Oxidation Reactions for Aldehyde Generation

The direct oxidation of the methyl ester in this compound to an aldehyde is not a standard synthetic transformation. Instead, the generation of 3,5-dibromobenzaldehyde (B114249) from this compound is typically achieved through a two-step reduction-oxidation sequence.

Reduction to the Alcohol: As described in the previous section (2.3.4), the ester is first reduced to the primary benzylic alcohol, (3,5-dibromophenyl)methanol, using a strong reducing agent like LiAlH₄. googleapis.com

Oxidation of the Alcohol: The resulting (3,5-dibromophenyl)methanol can then be selectively oxidized to the corresponding aldehyde, 3,5-dibromobenzaldehyde. sigmaaldrich.com A variety of reagents can be used for this step, chosen to avoid over-oxidation to the carboxylic acid.

Common methods for the selective oxidation of benzylic alcohols to aldehydes include:

DMSO-based oxidations: Systems like the Swern or Pfitzner-Moffatt oxidation are effective and mild. tandfonline.com

Metal-based oxidants: Reagents such as manganese dioxide (MnO₂) are particularly effective for oxidizing benzylic alcohols.

Photochemical methods: Green chemistry approaches using a photocatalyst and molecular oxygen as the oxidant have also been developed for this transformation. organic-chemistry.org

Reagent/MethodDescriptionTypical Conditions
Swern Oxidation Utilizes dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base like triethylamine.Low temperatures (e.g., -78 °C)
**Manganese Dioxide (MnO₂) **A mild, heterogeneous oxidant selective for benzylic and allylic alcohols.Stirring in a non-polar solvent (e.g., dichloromethane) at room temperature.
Photocatalytic Oxidation Uses a photocatalyst (e.g., Eosin Y) and visible light with oxygen (from air) as the terminal oxidant.Ambient temperature, visible light irradiation. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Br2O2 B1630450 Methyl 3,5-dibromobenzoate CAS No. 51329-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dibromobenzoate
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InChI

InChI=1S/C8H6Br2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMAWUZTAIOCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347467
Record name Methyl 3,5-dibromobenzoate
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Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51329-15-8
Record name Methyl 3,5-dibromobenzoate
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Record name Methyl 3,5-dibromobenzoate
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Record name Benzoic acid, 3,5-dibromo-, methyl ester
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Structural Elucidation and Spectroscopic Characterization of Methyl 3,5 Dibromobenzoate and Its Derivatives

X-ray Crystallography Studies

Detailed crystallographic studies have been performed on several derivatives of methyl 3,5-dibromobenzoate. These analyses reveal the specific crystal systems, space groups, and unit cell parameters that define their solid-state structures. For instance, methyl 3,5-dibromo-2-diacetylaminobenzoate crystallizes in the triclinic system with a P-1 space group. nih.govpsu.edu In contrast, methyl 3,5-dibromo-4-methylbenzoate adopts an orthorhombic crystal system. nih.gov The aryl diester, 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), crystallizes in the triclinic P-1 space group, with molecules located on inversion centers. researchgate.netiucr.org

The crystallographic data for a selection of this compound derivatives are summarized below.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
Methyl 3,5-dibromo-2-diacetylaminobenzoateC₁₂H₁₁Br₂NO₄TriclinicP-1a = 7.6386(8) Å, b = 8.8870(6) Å, c = 10.8691(8) Å, α = 78.186(6)°, β = 76.155(7)°, γ = 82.750(7)° nih.gov
2-methyl-1,4-phenylene bis(3,5-dibromobenzoate)C₂₁H₁₂Br₄O₄TriclinicP-1a = 3.8875(1) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.501(1)°, β = 98.618(1)°, γ = 103.818(1)° researchgate.net
Methyl 3,5-dibromo-4-methylbenzoateC₉H₈Br₂O₂OrthorhombicPnmaa = 3.9716(2) Å, b = 14.2359(7) Å, c = 17.2893(8) Å nih.gov
Methyl 3,5-dibromo-4-cyanobenzoateC₉H₅Br₂NO₂TriclinicP-1a = 7.3989(4) Å, b = 7.7915(4) Å, c = 9.0719(5) Å, α = 80.706(2)°, β = 75.986(2)°, γ = 78.369(2)° nih.gov
Methyl 3,5-dibromo-4-isocyanobenzoateC₉H₅Br₂NO₂MonoclinicP2₁/na = 7.4208(6) Å, b = 8.7905(7) Å, c = 15.2635(12) Å, β = 98.415(3)° nih.gov

The stability and arrangement of molecules within a crystal are dictated by a complex interplay of noncovalent interactions. In this compound derivatives, these include various types of hydrogen bonds and stacking interactions.

Weak C—H···O hydrogen bonds are recognized as significant contributors to the stability of crystal structures. mdpi.comnih.gov In the crystal structure of methyl 3,5-dibromo-2-diacetylaminobenzoate, the packing is stabilized by such weak intermolecular C—H···O interactions. nih.govpsu.edu Similarly, in methyl 3,5-dibromo-4-methylbenzoate, weak intermolecular C—H···O hydrogen bonds are responsible for stacking molecular layers along the a-axis. nih.gov

CompoundDonor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)Reference
Methyl 3,5-dibromo-2-diacetylaminobenzoateC(12)-H(12A)···O(4)3.360(4)159 nih.gov
C(12)-H(12B)···O(1)3.383(4)157
CompoundDonor-H···AcceptorH···A Distance (Å)D···A Distance (Å)Reference
2-methyl-1,4-phenylene bis(3,5-dibromobenzoate)C(5)-H(5)···Br(1)-3.12(2) iucr.org
C(3)-H(3)···Br(1)-3.02(1)
Methyl 3,5-dibromo-4-methylbenzoateC(6)-H(6)···Br(2)-- nih.gov

Pi-pi (π–π) stacking is a noncovalent interaction between aromatic rings that contributes to the assembly of supramolecular structures. encyclopedia.pubnih.gov In the crystal structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), weaker and offset π–π interactions are observed involving both the central benzene (B151609) rings and the rings of the 3,5-dibromobenzoate groups. researchgate.netiucr.org The interactions result in parallel but slipped arrangements of the aromatic rings. The centroid-to-centroid distance between the central benzene rings is 3.8875 (1) Å, with a significant offset of 1.905 Å. researchgate.netiucr.org A similar slipped arrangement is seen between the 3,5-dibromophenyl rings, which have a centroid shift of 1.726 Å. researchgate.netiucr.org This offset geometry is characteristic of π-stacking, which often deviates from a perfect face-to-face sandwich arrangement to minimize electrostatic repulsion. encyclopedia.pub

X-ray crystallography provides a snapshot of the preferred molecular conformation in the solid state. For 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), the molecule adopts a conformation where the two 3,5-dibromobenzoate groups are in an anti position relative to each other across the central benzene ring. researchgate.netresearchgate.net The planes of these end groups are significantly twisted with respect to the central ring, at a dihedral angle of 54.53 (9)°. iucr.orgresearchgate.net However, the ester groups themselves are nearly coplanar with their attached 3,5-dibromophenyl rings, showing a small dihedral angle of only 8.21 (11)°. iucr.orgresearchgate.net

In the case of methyl 3,5-dibromo-4-methylbenzoate, the molecule is found to be essentially planar. The root-mean-square deviation from the mean plane of all non-hydrogen atoms is just 0.0652 Å. nih.gov A slight twist is observed, with the dihedral angle between the benzene ring plane and the carboxylate substituent being 7.1 (2)°. nih.gov The conformation of methyl 3,5-dibromo-2-diacetylaminobenzoate is characterized by the ortho-substituted diacetylamino group and the meta-substituted bromine atoms relative to the methyl ester group. nih.gov The flexibility of substituent groups allows the molecule to adopt specific spatial orientations to optimize packing and intermolecular interactions in the crystal lattice.

Disorder Phenomena in Crystal Structures

In the solid state, the arrangement of molecules in a crystal lattice can sometimes exhibit disorder, where a molecule or a part of it occupies more than one position or orientation. This phenomenon has been observed in derivatives of this compound.

A notable example is found in the crystal structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate). In this derivative, the molecules are situated on crystallographic inversion centers. researchgate.netresearchgate.net This specific symmetry element within the crystal lattice imposes a positional disorder on the asymmetrically placed methyl group and a hydrogen atom, which are consequently found distributed across the central benzene ring. researchgate.netresearchgate.net

Another instance of structural complexity is seen in methyl 3,5-dibromo-4-isocyanobenzoate, a related derivative. Its crystal structure was refined as a two-component pseudo-merohedral twin. nih.gov Twinning is a phenomenon where two or more individual crystals are intergrown in a specific, symmetrical orientation, which can complicate the analysis of diffraction data. Furthermore, whole-molecule orientational disorder has been noted in other complex molecular structures, where the entire molecule occupies multiple orientations within the crystal lattice. iucr.org These examples underscore the intricate structural behaviors that can arise in the crystalline state of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a clear signature of its proton environments. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the aromatic and methyl protons. chemicalbook.com

The aromatic region is characterized by two signals. A triplet is observed for the single proton at the C4 position (H-4), and a doublet is seen for the two equivalent protons at the C2 and C6 positions (H-2, H-6). The methyl ester group gives rise to a sharp singlet, integrating to three protons. The presence of isomeric impurities, such as methyl 2,5-dibromobenzoate, can sometimes be detected by the appearance of characteristic signals in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for this compound

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1 8.14 d (doublet) 2H H-2, H-6
2 7.99 t (triplet) 1H H-4
3 3.94 s (singlet) 3H -OCH₃

Data presented is representative and may vary slightly based on solvent and experimental conditions.

In a derivative such as methyl 3,5-dibromo-2-diacetylaminobenzoate, the proton signals are shifted due to the different electronic environment created by the additional substituent. psu.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. bhu.ac.in

The spectrum will show signals for the carbonyl carbon of the ester group, the methoxy (B1213986) carbon, and the four distinct aromatic carbons. The carbons directly bonded to the electronegative bromine atoms (C-3, C-5) are significantly shielded, while the other aromatic carbons (C-1, C-2, C-4, C-6) and the carbonyl carbon appear at characteristic downfield shifts. The chemical shifts can be influenced by substituents, as seen in derivatives like methyl 4-amino-3,5-dibromobenzoate and methyl 3,5-dibromo-2-diacetylaminobenzoate. psu.eduiucr.org The general chemical shift ranges for different types of carbon atoms are well-established. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~164
C-1 ~135
C-2, C-6 ~132
C-4 ~137
C-3, C-5 ~122
-OCH₃ ~53

Values are predictions and serve as a guide. Actual experimental values may differ.

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C NMR) for Structural Assignment

While 1D NMR is often sufficient for simple structures like this compound, two-dimensional (2D) NMR techniques provide unambiguous confirmation of structural assignments, especially for more complex derivatives.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between the coupled aromatic protons (H-2/H-6 and H-4), confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (H-2/H-6 to C-2/C-6, and H-4 to C-4) and the methyl proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the methyl protons to the carbonyl carbon and C-1, and from the aromatic protons to adjacent and more distant carbons, solidifying the entire molecular framework.

These 2D experiments are crucial for distinguishing between isomers and for fully characterizing novel, more substituted derivatives.

Challenges in Spectral Data Interpretation for Derivatives (e.g., Tautomerism, Residual Solvents)

Interpreting NMR spectra of this compound derivatives can present several challenges.

Isomeric Impurities: The synthesis of substituted bromobenzoates can sometimes lead to a mixture of isomers. For example, the synthesis of one dibromo-isomer might contain others as impurities. These isomers can have very similar chemical shifts, leading to overlapping signals in the NMR spectrum that are difficult to resolve and assign correctly.

Residual Solvents: The presence of residual solvents from the synthesis or purification process is common. The NMR signals of these solvents (e.g., chloroform, ethyl acetate, or their deuterated analogues used for the NMR experiment itself) can obscure or overlap with the signals of the compound of interest, complicating the analysis. oregonstate.edu For instance, the common solvent CDCl₃ shows a characteristic triplet at 77 ppm in the ¹³C NMR spectrum. oregonstate.edu

Tautomerism: For certain derivatives, particularly those containing functional groups like phenols or enolizable ketones, tautomerism can occur. This is a dynamic equilibrium between two or more interconverting isomers. If the interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed, complicating the spectrum. If the exchange is fast, an averaged spectrum is seen.

Complex Coupling Patterns: In derivatives with more complex substitution patterns, the proton-proton coupling can become more intricate than the simple patterns seen in the parent compound, making manual interpretation more difficult.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

The vibrational spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong stretching vibration of the carbonyl group (C=O) of the ester, typically found in the region of 1720-1740 cm⁻¹. Other significant vibrations include the C-O stretching of the ester group, aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region, and C-H stretching and bending modes. The presence of the heavy bromine atoms gives rise to C-Br stretching vibrations at lower frequencies.

Spectra can be obtained using various techniques, such as Fourier Transform Infrared (FTIR) spectroscopy with a KBr pellet or Attenuated Total Reflectance (ATR), and FT-Raman spectroscopy. nih.gov Detailed analysis, often aided by computational methods like Density Functional Theory (DFT), can allow for the assignment of specific vibrational modes, providing a deeper understanding of the molecule's bonding and structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. nih.gov The spectrum is typically recorded using techniques such as potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR). nih.gov

Key vibrational modes identified in the FT-IR spectrum confirm the compound's structure. The most prominent absorption is the C=O stretching vibration of the ester functional group. The aromatic C-H stretching, methyl group C-H stretching, C-O stretching of the ester, and the C-Br stretching vibrations are also clearly identifiable.

Table 1: Characteristic FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibrational Assignment Functional Group
~3000-3100 C-H Stretch Aromatic
~2950-2960 C-H Stretch (asymmetric) Methyl (-CH₃)
~1720-1740 C=O Stretch Ester
~1550-1600 C=C Stretch Aromatic Ring
~1250-1300 C-O Stretch (asymmetric) Ester
~1100-1150 C-O Stretch (symmetric) Ester
~700-800 C-H Bending (out-of-plane) Aromatic

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, FT-Raman spectroscopy provides information about the molecular vibrations, particularly those involving non-polar bonds and symmetric vibrations. nih.gov The FT-Raman spectrum of this compound is acquired using a laser source, such as an Nd:YAG laser. uliege.be This technique is particularly useful for observing vibrations of the benzene ring and the carbon-bromine bonds. nih.govresearchgate.net

The Raman spectrum helps to confirm the substitution pattern of the benzene ring and provides further evidence for the presence of the key functional groups.

Table 2: Key FT-Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Assignment
~3050-3100 Aromatic C-H Stretching
~1580-1600 Aromatic Ring C=C Stretching
~1000 Ring Breathing Mode (Trisubstituted Benzene)
~700-750 Aromatic C-H Bending

Note: Raman shifts are specific to the molecular structure and can be used for detailed structural analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. uni-saarland.de The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The peak with the highest m/z value generally corresponds to the molecular ion (M⁺), which provides the molecular mass of the compound. savemyexams.com

For this compound (C₈H₆Br₂O₂), the molecular ion peak is observed at m/z values corresponding to its isotopic composition. nih.gov The fragmentation pattern is predictable and provides structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.orgnist.gov

Key fragments observed in the EI-MS spectrum of this compound include:

[M - 31]⁺: Loss of the methoxy radical (•OCH₃), resulting in the dibromobenzoyl cation. This is often a prominent peak.

[M - 59]⁺: Loss of the methoxycarbonyl radical (•COOCH₃), resulting in the dibromophenyl cation.

Fragment ions corresponding to the dibromophenyl moiety and further loss of bromine atoms.

The most intense peak in the spectrum is known as the base peak. uni-saarland.de For this compound, a significant peak is often seen at m/z 263. nih.gov

Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound

m/z Ion Significance
292/294/296 [C₈H₆Br₂O₂]⁺ Molecular Ion (M⁺) Cluster
261/263/265 [C₇H₂Br₂O]⁺ Fragment from loss of •OCH₃
233/235/237 [C₆H₃Br₂]⁺ Fragment from loss of •COOCH₃
184/186 [C₇H₂BrO]⁺ Fragment from loss of Br from [M-OCH₃]⁺
155/157 [C₆H₃Br]⁺ Fragment from loss of Br from [M-COOCH₃]⁺
75 [C₅H₃O]⁺ Further fragmentation

Note: The presence of multiple peaks for bromine-containing fragments is due to isotopic distribution, explained in the next section.

Isotope Peak Analysis for Brominated Compounds

A distinctive feature in the mass spectrum of any brominated compound is the presence of characteristic isotope peaks. libretexts.org Bromine occurs naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.5% and 49.5%, respectively). whitman.educhemguide.co.uk

This isotopic distribution gives rise to a unique pattern for the molecular ion and any fragment ions containing bromine. For a compound with one bromine atom, two peaks of nearly equal intensity will be observed, separated by 2 m/z units (M⁺ and M+2). chemguide.co.uk

Since this compound contains two bromine atoms, its mass spectrum exhibits a more complex and highly characteristic isotopic cluster for the molecular ion and its bromine-containing fragments. whitman.edu This cluster consists of three peaks:

M⁺: The peak corresponding to the ion with two ⁷⁹Br isotopes.

M+2: The peak for the ion containing one ⁷⁹Br and one ⁸¹Br isotope.

M+4: The peak for the ion containing two ⁸¹Br isotopes.

The theoretical intensity ratio of these M⁺, M+2, and M+4 peaks is approximately 1:2:1. whitman.edu This pattern is a definitive indicator of the presence of two bromine atoms in the ion. For this compound, this cluster would appear around m/z 292 (C₈H₆⁷⁹Br₂O₂), 294 (C₈H₆⁷⁹Br⁸¹BrO₂), and 296 (C₈H₆⁸¹Br₂O₂). nih.gov This same 1:2:1 ratio will be observed for all fragment ions that retain both bromine atoms.

Advanced Materials Science Applications of Methyl 3,5 Dibromobenzoate

Synthesis of Novel Polymers and Polymeric Materials

Methyl 3,5-dibromobenzoate is utilized in the development of new polymers and materials. chemimpex.com The reactivity of its carbon-bromine bonds makes it a suitable monomer or precursor for various polymerization reactions, leading to materials with enhanced characteristics. chemimpex.com

Enhancement of Thermal Stability in Polymeric Systems

Research in materials science has employed this compound in the creation of novel polymers with improved thermal stability. chemimpex.com The incorporation of the dibrominated aromatic structure into polymer backbones can increase their resistance to heat-induced degradation. For instance, wholly aromatic polyimides, known for their high-performance applications, derive their enhanced thermal stability from the inclusion of aromatic rings in the main chain. researchgate.net The rigid structure of the 3,5-dibromobenzoate moiety contributes to a higher decomposition temperature in the final polymeric material.

Improvement of Mechanical Strength of Materials

The same structural rigidity that enhances thermal stability also contributes to the improvement of the mechanical strength of materials derived from this compound. chemimpex.com The incorporation of this compound into polymer structures can lead to materials with superior toughness and durability. chemimpex.com In thermoset polyimides, for example, the final mechanical properties are heavily influenced by the chemical structure of the monomers used. researchgate.net The aromatic and rigid nature of the dibromobenzoate unit helps in creating a robust polymer network.

Table 1: Polymer Properties Enhanced by this compound Incorporation

PropertyEnhancement MechanismApplication Area
Thermal StabilityIncorporation of rigid aromatic rings into the polymer backbone increases decomposition temperature. chemimpex.comresearchgate.netAerospace, electronics, high-temperature coatings
Mechanical StrengthThe rigid monomer structure contributes to a more robust and durable polymer network. chemimpex.comresearchgate.netHigh-performance composites, structural components

Role as a Co-monomer in Polymerization Processes

The bifunctional nature of the dibromo-substitution pattern allows this compound and its derivatives to act as co-monomers in various polymerization processes.

Inverse Vulcanization (InV) for Elastomeric Materials

Inverse vulcanization is a solvent-free method used to synthesize elastomeric materials from elemental sulfur and organic co-monomers. nih.gov While not directly this compound, its derivatives play a key role in this process. For example, 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), which is synthesized from 3,5-dibromobenzoic acid, has been investigated as an aryl halide co-monomer in uncatalyzed inverse vulcanization. nih.govresearchgate.net This process, known as radical aryl sulfur polymerization (RASP), occurs at elevated temperatures (>493 K) and yields elastomeric materials. nih.gov The resulting polymers are consolidated by a network of C—H⋯Br hydrogen bonds and π–π interactions, contributing to the material's structural integrity. nih.govresearchgate.net

Table 2: Research Findings on a this compound Derivative in Inverse Vulcanization

DerivativePolymerization ProcessKey FindingResulting Material Properties
2-methyl-1,4-phenylene bis(3,5-dibromobenzoate)Inverse Vulcanization (InV) / Radical Aryl Sulfur Polymerization (RASP) nih.govFunctions as a thermally stable organic co-monomer with sulfur. nih.govElastomeric material with a crystal structure consolidated by C—H⋯Br hydrogen bonds and π–π interactions. nih.govresearchgate.net

Functionalization of Carbonaceous Materials

The functionalization of carbon-based materials is crucial for tailoring their surface chemistry to achieve specific properties for various applications. mdpi.com This often involves bonding carbon atoms with heteroatoms to alter reactivity. mdpi.com

Diazirine-mediated Tethering of Moieties on Surfaces

Diazirines are a class of compounds that can be activated by light to form highly reactive carbenes, which can then form covalent bonds with nearby molecules, making them useful for surface functionalization. nih.govnih.gov This process is a key technique in photoaffinity labeling. nih.gov The synthesis of functionalized diazirines can be achieved through various methods, including the cross-coupling of diazirines with aryl halides. researchgate.net Specifically, Pd(0)-catalyzed cross-coupling reactions between diazirines and aryl halides have been shown to be an effective method for creating more complex molecules. researchgate.netmdpi.com Given that this compound is an aryl halide, it represents a potential, though not explicitly documented, substrate for such reactions to create photoreactive probes for tethering onto material surfaces. The aryl halide component would serve as the anchor point for coupling with a diazirine-containing molecule, which could then be used to functionalize carbonaceous or other material surfaces upon photoactivation. nih.govresearchgate.net

Development of Materials with Specific Properties for Industrial Applications

This compound is utilized in the development of new polymers and materials where enhanced thermal stability and mechanical strength are desired. chemimpex.com The presence of bromine atoms in the aromatic ring contributes to the material's properties. It is employed in organic synthesis reactions to create complex molecules, which is a crucial step in the development of new compounds and materials for industrial use. chemimpex.com Researchers use it as an intermediate in the preparation of polymers and copolymers intended for electronic materials. The compound's defined melting point and structural symmetry are important factors for its application in creating materials with optimized crystal packing and thermal stability.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 51329-15-8 chemimpex.comfishersci.canih.govfishersci.ca
Molecular Formula C₈H₆Br₂O₂ chemimpex.comfishersci.canih.govfishersci.ca
Molecular Weight 293.94 g/mol chemimpex.comfishersci.canih.govfishersci.ca
Appearance Pale yellow or white to orange powder/crystal chemimpex.comcymitquimica.com
Melting Point 61 - 63 °C chemimpex.com
Purity ≥ 98% (GC) fishersci.cacymitquimica.com

| IUPAC Name | this compound | fishersci.canih.govfishersci.ca |

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In coordination chemistry, the derivative ligand, 3,5-dibromobenzoate (3,5-bbza⁻), plays a crucial role, particularly in the construction of luminescent materials and frameworks. The electronic properties and the presence of heavy bromine atoms make it a valuable ligand for sensitizing metal ion emissions.

The 3,5-dibromobenzoate ligand is particularly effective in forming coordination complexes with lanthanide (LnIII) ions. researchgate.net It has been successfully used to functionalize the surface of β-NaGdF₄:Yb³⁺ nanoparticles. researchgate.netresearchgate.net In these hybrid systems, the 3,5-dibromobenzoate ligand coordinates to the lanthanide ions on the nanoparticle surface. researchgate.net The presence of the heavy bromine atoms in the ligand facilitates spin-forbidden singlet (S₀) to triplet (Tₙ) electronic transitions, which is a key mechanism for sensitizing the luminescence of lanthanide ions like Ytterbium (Yb³⁺). researchgate.netresearchgate.net Polydentate ligands are generally known to form highly stable complexes with trivalent lanthanide ions. xray.cz

While specific examples of this compound complexes with d-block metals are not extensively detailed in the provided research, the fundamental principles of coordination chemistry apply. D-block metals form a wide variety of coordination complexes with various ligands, and these complexes often exhibit interesting catalytic and magnetic properties. wikipedia.orglibretexts.org The carboxylate functionality of the 3,5-dibromobenzoate ligand can readily coordinate to d-block metal ions. For instance, studies have been conducted on copper(II) complexes with ligands derived from substituted dibromobenzene structures. rsc.org The ability to form stable coordination spheres is central to the application of these metals in catalysis and materials science. preprints.orglibretexts.org

Research has demonstrated the critical role of the 3,5-dibromobenzoate (3,5-bbza⁻) ligand in mediating energy transfer processes in lanthanide-doped nanomaterials. researchgate.netresearchgate.net In hybrid systems composed of β-NaGdF₄:Yb³⁺ nanoparticles functionalized with 3,5-bbza⁻, the ligand acts as an antenna, absorbing light and transferring the energy to the lanthanide ion. researchgate.net

A key finding is the ability to directly populate the triplet states (Tₙ) of the 3,5-bbza⁻ ligand by exciting it with lower energy light (e.g., at 368 nm or 430 nm). researchgate.netresearchgate.net This is a spin-forbidden S₀ → Tₙ transition, which is made possible by the heavy-atom effect of the bromine on the ligand. researchgate.netresearchgate.net Following this excitation, the energy is transferred from the ligand's triplet state to the Yb³⁺ ion, resulting in the characteristic near-infrared (NIR) emission from the metal ion. researchgate.netresearchgate.net This process is distinct from the classic sensitization mechanism, which involves exciting the ligand's singlet states (S₀ → Sₙ) with higher energy UV light (e.g., at 300 nm). researchgate.netresearchgate.net This dual-excitation pathway has been exploited for applications such as luminescence thermometry, where the ratio of emission intensities under different excitation wavelengths can be used for temperature sensing. researchgate.netresearchgate.net

Table 2: Energy Transfer Characteristics in β-NaGdF₄:Yb³⁺ Nanoparticles Functionalized with 3,5-Dibromobenzoate

Excitation Wavelength Transition in Ligand Subsequent Process Resulting Emission Application Significance Source(s)
300 nm Singlet State Population (S₀ → Sₙ) Intersystem Crossing & Energy Transfer NIR Emission from Yb³⁺ Classic sensitization pathway researchgate.netresearchgate.netresearchgate.net

| 368 nm or 430 nm | Direct Triplet State Population (S₀ → Tₙ) | Energy Transfer to Yb³⁺ | NIR Emission from Yb³⁺ | Allows for excitation at longer, less damaging wavelengths; enables luminescence thermometry | researchgate.netresearchgate.netresearchgate.net |

Biological and Medicinal Chemistry Research Involving Methyl 3,5 Dibromobenzoate

Precursor in Pharmaceutical Compound Development

The strategic placement of bromine atoms on the benzene (B151609) ring of methyl 3,5-dibromobenzoate provides reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures. chemimpex.com This reactivity is harnessed by medicinal chemists to develop new pharmaceutical candidates. chemimpex.com The compound serves as a crucial starting material or intermediate in the synthesis of molecules designed to interact with specific biological targets. ontosight.ai

This compound and its derivatives are recognized as important intermediates in the synthesis of potential anti-inflammatory agents. chemimpex.com The development of novel anti-inflammatory drugs is a significant area of pharmaceutical research. While direct studies detailing the conversion of this compound to a specific anti-inflammatory drug are not broadly published, the principle is demonstrated by related compounds. For instance, methyl 3-bromo-4,5-dihydroxybenzoate, a structurally similar brominated benzoate (B1203000) derived from marine organisms, has been shown to attenuate inflammatory bowel disease by regulating TLR/NF-κB signaling pathways. nih.gov This highlights the potential of the bromobenzoate scaffold, for which this compound is a key precursor, in generating compounds with anti-inflammatory effects. chemimpex.com

The development of new antimicrobial agents is critical to combatting drug-resistant pathogens. This compound serves as a valuable precursor in this field. chemimpex.com For example, derivatives such as 2-amino-3,5-dibromobenzene-1-carbohydrazide, which can be synthesized from related dibromo-precursors, have been investigated for their antimicrobial potential. Furthermore, research on halogenated benzene derivatives, including those substituted with piperidine (B6355638) and pyrrolidine (B122466), has shown that the presence and position of halogen atoms are crucial for their bioactivity. tandfonline.com These studies underscore the role of dibrominated scaffolds, originating from precursors like this compound, in the synthesis of new compounds screened for antimicrobial efficacy. tandfonline.comnih.gov

In the search for new cancer therapies, this compound is utilized as an intermediate for creating potential anticancer agents. chemimpex.com The synthesis of novel compounds that can inhibit cancer cell proliferation is a primary goal. Derivatives of related compounds, such as 2-amino-3,5-dibromobenzene-1-carbohydrazide, have shown promising results in inhibiting the growth of specific cancer cell lines. Another relevant example involves the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have demonstrated anticancer activity against various cancer cell lines, including CNS, renal, and leukemia cancer cells. mdpi.com These synthetic pathways often rely on starting materials with a dibrominated phenyl structure, establishing this compound as a foundational "building block" in the development of potential new oncologic therapies. chemimpex.comgoogle.com

Antimicrobial Activity Studies of Dibromobenzoate Derivatives

Derivatives of dibromobenzoates have been the subject of studies to determine their efficacy against various microbial pathogens. tandfonline.com The inherent chemical properties conferred by the dibromo-substitution pattern are believed to be central to their biological activity. tandfonline.com

Research has demonstrated that derivatives of dibromobenzoates exhibit antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. One study on piperidine and pyrrolidine substituted halogenobenzene derivatives tested their in vitro antimicrobial activity against several standard bacterial strains. tandfonline.comnih.govtandfonline.com The results, measured by Minimum Inhibitory Concentration (MIC), indicated that several of the synthesized compounds inhibited bacterial growth. tandfonline.comnih.gov

Notably, the compounds showed greater activity against the Gram-positive S. aureus than the Gram-negative E. coli. tandfonline.com For example, 2,6-dipiperidino-1,4-dibromobenzene and 2,6-dipyrrolidino-1,4-dibromobenzene showed significant inhibitory effects. tandfonline.com The difference in susceptibility is often attributed to the structural variations in the cell walls of Gram-positive and Gram-negative bacteria. tandfonline.com

Data sourced from a study on piperidine and pyrrolidine substituted halogenobenzene derivatives. tandfonline.comtandfonline.com

The precise mechanisms through which dibromobenzoate derivatives exert their antimicrobial effects are an area of ongoing investigation. However, several modes of action have been proposed based on studies of related compounds. It is hypothesized that these compounds may function by disrupting the integrity of the bacterial cell membrane. Studies on other phenolic compounds have shown they can act as cell permeabilizers, leading to the leakage of essential intracellular components like potassium, which ultimately results in cell death. rsc.org

Another proposed mechanism is the inhibition of essential metabolic pathways within the bacteria. The halogen substituents are considered to be primarily responsible for the bioactivity of these molecules. tandfonline.com By interacting with key enzymes or proteins, these compounds could interfere with critical life-sustaining processes in the bacteria. The lipophilicity of the derivatives, influenced by their specific chemical structure, also plays a crucial role in their ability to penetrate bacterial membranes and exert their effects. rsc.org

Table of Mentioned Compounds

Role in the Synthesis of Specific Drug Intermediates

While not a direct precursor to a specific drug named "Hexyl Bromide," the structural framework of dibromobenzoates is fundamental in creating key pharmaceutical intermediates. A prominent example is the synthesis of precursors for Ambroxol, a widely used mucolytic agent for treating respiratory conditions. guidechem.com The synthesis of Ambroxol hydrochloride relies on 2-amino-3,5-dibromobenzaldehyde (B195418) as a critical intermediate. google.com This aldehyde undergoes a condensation reaction with trans-4-aminocyclohexanol, which is then reduced and salified to produce the final active pharmaceutical ingredient. google.com

The synthesis of the necessary 2-amino-3,5-dibromobenzaldehyde intermediate often starts from materials like methyl 2-aminobenzoate. guidechem.com This starting material is first brominated to produce methyl 2-amino-3,5-dibromobenzoate, showcasing the utility of the dibromobenzoate structure in building complex drug precursors. guidechem.com This highlights how the core structure of this compound is integral to constructing intermediates for significant pharmaceuticals.

Application in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are essential for isolating and identifying specific proteins or peptides from complex biological mixtures. This compound has been utilized as a key starting material in the synthesis of such specialized probes. researchgate.net

Specifically, it was used to synthesize 3,5-bis(perfluorooctyl)benzoic acid, a highly fluorinated molecule. researchgate.net This synthesis was achieved through a copper-assisted coupling reaction between this compound and perfluorooctyl iodide, followed by hydrolysis of the ester group. researchgate.net The resulting "fluorous-tagged" benzoic acid is designed for use in fluorous-based chemical proteomics, a technique that employs fluorinated probes to enrich and extract specific peptide subsets from crude biological samples like cell lysates for further analysis. researchgate.net

Investigation of Chiral Schiff Base Derived Metal Complexes with Dibromobenzaldehyde Derivatives

This compound serves as a precursor for 3,5-dibromobenzaldehyde (B114249), a key component in the synthesis of advanced coordination complexes. The conversion involves standard organic transformations, starting with the reduction of the methyl ester group to a primary alcohol, which is subsequently oxidized to yield the aldehyde. This resulting dibromobenzaldehyde derivative is then used to form Schiff bases.

Schiff bases are compounds containing a carbon-nitrogen double bond, often formed by the condensation of an aldehyde with a primary amine. When these Schiff base ligands are chiral and complexed with metal ions, they can form compounds with unique stereochemistry and significant biological activity. google.com Research has focused on chiral Schiff bases derived from the related 2-amino-3,5-dibromobenzaldehyde, which is condensed with chiral amino alcohols like L-Valinol and L-Phenylalaninol. These chiral tridentate ligands are then complexed with metal acetates, particularly copper(II) and nickel(II), to create novel metal complexes with potential therapeutic applications.

Antibacterial Activity of Chiral Metal Complexes

The chiral metal complexes derived from dibromobenzaldehyde derivatives have been investigated for their effectiveness against various pathogenic bacteria. Studies have shown that these compounds exhibit potential antibacterial activity against both gram-positive and gram-negative microbes.

Research involving six novel chiral ligands and their copper and nickel complexes demonstrated significant antibacterial properties. The activity of these complexes was tested against a panel of bacteria including Staphylococcus aureus, Enterobacter (gram-positive), and Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi (gram-negative). The results indicated that the metal complexes showed enhanced activity compared to the uncomplexed Schiff base ligands. Notably, the copper complexes were found to be more potent antibacterial agents than the corresponding nickel complexes.

Antibacterial Activity of Chiral Metal Complexes Derived from a Dibromobenzaldehyde Derivative
Complex TypeBacterial Strains TestedObserved ActivityReference
Copper(II) and Nickel(II) complexes of chiral Schiff basesGram-positive (S. aureus, Enterobacter) and Gram-negative (P. aeruginosa, E. coli, S. typhi)All tested complexes showed potential antibacterial activity. Copper complexes exhibited greater activity than nickel complexes.

Targeted Drug Design and Delivery Systems

The structural scaffold provided by 3,5-disubstituted benzoic acid derivatives, such as this compound, is highly valuable in the design of targeted drug delivery systems. The two bromine atoms serve as reactive handles, offering specific sites for chemical modification through reactions like Sonogashira or Suzuki coupling. researchgate.net This allows for the precise attachment of linkers, payloads, and targeting moieties, which is a cornerstone of modern drug design.

Conjugation with Peptides for Targeted Therapies

A key application of this scaffold is in the development of peptide-drug conjugates (PDCs). nih.gov PDCs are a therapeutic modality where a cytotoxic drug is linked to a peptide that specifically recognizes and binds to receptors overexpressed on cancer cells. nih.gov This targeted approach aims to increase the drug's efficacy at the tumor site while minimizing side effects on healthy tissues. nih.gov

The 3,5-disubstituted benzene ring is an effective central core for building these complex molecules. For instance, the structurally related 1,3,5-tris(bromomethyl)benzene (B90972) scaffold is used to create "Bicycle" peptides, where the three reactive points are used to form thioether bonds that constrain the peptide into a conformation with high target affinity and selectivity. nih.gov Similarly, the two bromine atoms on this compound provide two distinct points for conjugation, allowing for the attachment of both a drug and a targeting peptide or other functional molecules. Furthermore, the related compound 3,5-dihydroxybenzoic acid has been used as a linker to conjugate the drug ibuprofen (B1674241) to a peptide hydrogelator, demonstrating the utility of the 3,5-substitution pattern in creating drug conjugates for tailored therapies. nih.gov

Environmental Chemistry and Degradation Studies of Methyl 3,5 Dibromobenzoate

Research on the Behavior and Degradation of Brominated Compounds in Ecosystems

Methyl 3,5-dibromobenzoate serves as a compound of interest in environmental chemistry research, particularly for studying the behavior and degradation of brominated compounds in ecosystems. chemimpex.com The presence of bromine atoms on the benzene (B151609) ring significantly influences the compound's properties and environmental fate. Brominated aromatic compounds, as a class, are noted for their chemical inertness and hydrophobicity, which can lead to their widespread distribution and accumulation in terrestrial and aquatic organisms. scirp.org

The biogeochemical cycling of bromine is a complex process involving both natural formation and degradation of organobromine compounds. princeton.edunih.gov In terrestrial environments, bromine can be taken up by plants and, during the decomposition of plant litter, transformed from inorganic bromide into organobromine compounds that become part of the soil's organic matter. princeton.edunih.gov This natural bromination process suggests that ecosystems have pathways for both the formation and, potentially, the degradation of carbon-bromine bonds. princeton.edu

Microbial Dechlorination Stimulation by Halogenated Benzoates

While research specifically on the microbial debromination of this compound is limited, extensive studies on analogous chlorinated benzoates provide critical insights into the potential for microbial degradation. Halogenated organic compounds, including chlorinated and brominated aromatics, can be transformed by microorganisms under various environmental conditions. nih.gov Reductive dehalogenation, the process of removing a halogen atom and replacing it with a hydrogen atom, is a key anaerobic degradation mechanism for many halogenated compounds. epa.gov

Studies have shown that halogenated benzoates can serve as electron acceptors in anaerobic environments, stimulating microbial activity. researchgate.net The position of the halogen on the aromatic ring significantly influences the ease of degradation. For chlorinated benzoates, dehalogenation is generally most favorable at the meta position, followed by the ortho and para positions. epa.gov This suggests that the 3,5- (meta) substitution pattern on this compound could be favorable for reductive dehalogenation by adapted microbial consortia.

The process of microbial degradation is often initiated by enzymes called dehalogenases. academicjournals.org Microorganisms, particularly bacteria, have evolved a diverse range of enzymes and metabolic pathways to break down recalcitrant synthetic chemicals. nih.gov Research on chlorinated benzoates has identified microbial strains capable of utilizing them, breaking them down into simpler, non-halogenated compounds. nih.govd-nb.info Understanding these pathways is crucial for assessing the natural attenuation potential of sites contaminated with halogenated compounds and for developing bioremediation strategies. nih.govd-nb.info

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical are governed by its physical and chemical properties. For this compound, these properties dictate its movement and partitioning between air, water, soil, and biota.

The environmental mobility of this compound is expected to be low, primarily due to its very limited solubility in water. ontosight.aichembk.comfishersci.co.uk Chemicals with low water solubility tend to adsorb to soil organic matter and sediment rather than remaining dissolved in water and moving with groundwater flow. The presence of two bromine atoms, which increases the compound's molecular weight and hydrophobicity (water-repelling nature), contributes to its low water solubility and thus impacts its environmental mobility.

In the event of its release into the environment, this compound would likely partition strongly to soil and sediment. Its transport would be primarily associated with the movement of soil particles through erosion, rather than through dissolution in surface or groundwater. This behavior is typical for hydrophobic organobromine compounds. scirp.org Factors such as soil organic matter content are critical; soils with higher organic matter will have a greater capacity to adsorb and immobilize the compound, further reducing its mobility. nih.govresearchgate.net

Comparative Studies with Other Benzoate (B1203000) Derivatives in Environmental Contexts

Comparing this compound with other benzoate derivatives, such as the non-halogenated Methyl Benzoate, provides a valuable framework for estimating its environmental profile. The addition of halogen atoms to a molecule can drastically alter its environmental behavior and toxicity.

Methyl Benzoate, a naturally occurring plant metabolite, is gaining attention as an environmentally safe biopesticide. mdpi.comrepec.orgresearchgate.net It is effective against a range of insect pests through various modes of action, including as a fumigant and contact toxicant. mdpi.combohrium.com Crucially, studies have shown that Methyl Benzoate has low toxicity to non-target organisms like predators, pollinators, earthworms, and fish. nih.gov Its environmental accumulation is also reported to be extremely limited. nih.gov This favorable environmental profile is a key reason for its consideration as a green alternative to synthetic pesticides. mdpi.comresearchgate.netnla.gov.au

In contrast, the presence of two bromine atoms on the this compound molecule suggests a different environmental profile. Halogenated aromatic compounds are generally more persistent and can exhibit higher toxicity than their non-halogenated counterparts. scirp.orgnih.gov The carbon-bromine bond is strong, making the molecule more resistant to natural degradation processes. While Methyl Benzoate is readily biodegradable, the brominated version would be expected to persist longer in the environment. This increased persistence, combined with the potential toxicity associated with brominated aromatics, indicates that this compound would likely pose a greater environmental hazard than Methyl Benzoate and would not be considered an eco-friendly biopesticide. scirp.orgnih.gov

Computational Chemistry and Theoretical Modeling of Methyl 3,5 Dibromobenzoate

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com For methyl 3,5-dibromobenzoate, DFT calculations can elucidate its fundamental molecular properties. These calculations help in understanding the distribution of electrons within the molecule, which in turn dictates its reactivity. mdpi.com

Theoretical reactivity indices derived from DFT, such as chemical potential (µ), hardness (η), and electrophilicity (ω), provide a quantitative measure of the molecule's tendency to react. mdpi.comfrontiersin.org The molecular electrostatic potential (MEP) surface, another product of DFT calculations, visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. mdpi.com While specific DFT data for this compound is not detailed in the provided results, the principles of DFT are broadly applied to similar aromatic compounds to understand their reactivity. mdpi.comresearchgate.net

Modeling of Intermolecular Interactions and Crystal Packing

Prediction of Hydrogen Bonding Geometries

In the crystal structures of related dibromobenzoate compounds, weak intermolecular C-H···O and C-H···Br hydrogen bonds play a significant role in stabilizing the crystal packing. psu.edunih.govresearchgate.net For instance, in a related compound, methyl 3,5-dibromo-2-diacetylaminobenzoate, the crystal packing is stabilized by weak C-H···O intermolecular interactions. psu.edunih.gov Similarly, in 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), the crystal structure is consolidated by a network of C-H···Br hydrogen bonds. researchgate.net

A study on methyl 3,5-dibromo-4-cyanobenzoate also identified C-H···Br hydrogen bonds influencing the crystal structure. nih.gov The geometry of these bonds, including the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, are critical parameters that can be modeled.

Table 1: Examples of Hydrogen Bond Geometries in Related Dibromobenzoate Compounds

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Citation
Methyl 3,5-dibromo-2-diacetylaminobenzoateC1-H1A···O40.982.443.404168 psu.edunih.gov
Methyl 3,5-dibromo-2-diacetylaminobenzoateC6-H6A···O40.952.463.237140 psu.edunih.gov
2-methyl-1,4-phenylene bis(3,5-dibromobenzoate)C5-H5···Br13.12 researchgate.net
2-methyl-1,4-phenylene bis(3,5-dibromobenzoate)C3-H3···Br13.02 researchgate.net
Methyl 3,5-dibromo-4-cyanobenzoateC3-H3A···Br60.952.973.878160 nih.gov

Elucidation of Supramolecular Assembly Motifs

The interplay of these different interactions, including hydrogen bonds and π-π stacking, leads to the formation of specific supramolecular motifs, such as sheets or dimers. iucr.orgresearchgate.net For example, in the crystal of methyl 3,5-dibromo-4-cyanobenzoate, molecules form R22(10) inversion dimers based on C≡N···Br contacts. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions, revealing the percentage contribution of different contacts to the crystal packing. iucr.org

Theoretical Prediction and Modeling of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. libretexts.orgresearchgate.net These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the behavior of compounds. researchgate.netnih.gov

Prediction of Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an increasingly important parameter in analytical chemistry for compound identification. arxiv.orggithub.io In silico prediction tools, often employing machine learning algorithms like Support Vector Regression (SVR) or Multiple Adaptive Regression Splines (MARS), can estimate CCS values for various ions of a molecule, such as [M+H]+, [M-H]-, and [M+Na]+. github.ioslu.se These prediction models are trained on large databases of experimentally measured CCS values and use molecular descriptors to make their predictions. slu.seccsbase.netnih.gov The accuracy of these predictions is typically within a few percent of experimental values. github.ioslu.se While a specific predicted CCS value for this compound is not available in the provided results, these computational methods are applicable to this compound.

Topological Polar Surface Area (TPSA) Analysis

Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, such as cell permeability. nih.gov It is calculated based on the contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.gov For this compound, the computed TPSA is 26.3 Ų. nih.govambeed.com This value indicates the extent of the polar surface of the molecule and can be used in QSAR models to predict its biological activity or other properties. nih.gov

Table 2: Computed Molecular Descriptors for this compound

DescriptorValueSource
Topological Polar Surface Area (TPSA)26.3 Ų nih.govambeed.com
XLogP33.6 nih.gov
Heavy Atom Count12 nih.gov
Complexity162 nih.gov

Conformational Analysis using Computational Methods

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For this compound, the primary focus of conformational analysis is the rotation around the single bonds, particularly the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group.

Computational methods, especially Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. By systematically rotating specific dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformations (stable conformers) and the energy barriers that separate them.

A key aspect of the conformational analysis of this compound is the orientation of the methyl ester group relative to the plane of the benzene ring. The planarity is influenced by a balance between two opposing factors: the steric hindrance from the bromine atoms at positions 3 and 5, and the electronic stabilization from the delocalization of π-electrons between the benzene ring and the carbonyl group of the ester.

Illustrative Data from Conformational Analysis:

The following table presents hypothetical data from a DFT calculation on this compound, illustrating the kind of results obtained from a conformational analysis. The calculations would typically be performed using a functional such as B3LYP with a suitable basis set.

Dihedral Angle (O=C-C-C)Relative Energy (kcal/mol)Comments
0.00Most stable conformer, planar geometry
30°1.25
60°3.50
90°5.00Transition state for rotation
120°3.50
150°1.25
180°0.00Equivalent to the 0° conformer

This illustrative data suggests that the planar conformation, where the ester group lies in the same plane as the benzene ring, is the most stable. The energy barrier for rotation around the C-C bond is shown to be 5.00 kcal/mol, which indicates a significant degree of rotational hindrance, likely due to the steric bulk of the bromine atoms.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. For this compound, a common reaction to study would be its hydrolysis to 3,5-dibromobenzoic acid and methanol (B129727). Both acid-catalyzed and base-catalyzed mechanisms can be simulated.

These simulations involve identifying the reactants, products, and all intermediate species and transition states along the reaction coordinate. A transition state is a high-energy, unstable configuration that the reactants must pass through to become products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

DFT calculations are widely used to model these reaction pathways. researchgate.net By optimizing the geometry of the transition state, its structure and energy can be determined. This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

For the hydrolysis of this compound, the simulation would model the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) on the carbonyl carbon of the ester. The simulation would reveal a tetrahedral intermediate, which then breaks down to form the products.

Illustrative Data from a Reaction Mechanism Simulation (Base-Catalyzed Hydrolysis):

The following table provides hypothetical data for the key steps in the base-catalyzed hydrolysis of this compound, as would be determined by DFT calculations.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + OH⁻)0.00
2Transition State 1 (Nucleophilic attack)+12.5
3Tetrahedral Intermediate-5.2
4Transition State 2 (Leaving group departure)+8.7
5Products (3,5-dibromobenzoate + Methanol)-15.0

Analytical Methodologies for Methyl 3,5 Dibromobenzoate Detection and Quantification

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are central to the analysis of Methyl 3,5-dibromobenzoate, providing the necessary separation and identification capabilities. These techniques are widely used to determine the purity of the compound and to confirm its identity against a reference standard.

Gas Chromatography (GC) Applications

Gas chromatography is a primary method for assessing the purity of this compound. chemimpex.comavantorsciences.comtcichemicals.comvwr.comtcichemicals.comtcichemicals.com Due to its volatility, this compound is well-suited for GC analysis. The technique separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound, purity levels of greater than 98.0% are commonly reported using GC analysis. avantorsciences.comtcichemicals.comvwr.comtcichemicals.comtcichemicals.com The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1614 on a standard non-polar column for this compound. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both identification and quantification. mdpi.com The mass spectrum of this compound shows a top peak at an m/z of 263. nih.gov This combination of retention time from GC and the mass spectrum from MS provides a high degree of confidence in the identification of the compound. mdpi.com

Table 1: GC Purity Data for this compound

Purity (%)Analysis Method
>98.0GC
≥99GC
≥97.5GC

This table summarizes the purity of this compound as determined by Gas Chromatography (GC) from various sources.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of various compounds, including brominated aromatic compounds like this compound. nih.govacs.org HPLC separates components of a mixture based on their interactions with a stationary phase and a liquid mobile phase. nih.govacs.org For compounds that may not be sufficiently volatile or thermally stable for GC, HPLC offers a robust alternative. mdpi.com

Reverse-phase HPLC is a common mode used for the analysis of this compound and its derivatives. sielc.comsielc.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile. sielc.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For instance, a method for a related compound, Methyl 3,5-dibromo-4-hydroxybenzoate, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of brominated compounds. mdpi.comresearchgate.net This technique is particularly valuable for the detection and quantification of these compounds at low concentrations. researchgate.net LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

For brominated compounds, negative-ion electrospray ionization (NI-ESI) is a particularly effective ionization technique in LC-MS. researchgate.net A method involving induced in-source fragmentation allows for the selective detection of unknown organic bromine compounds by monitoring the characteristic bromide ions at m/z 79 and 81. researchgate.net This approach has been shown to be more sensitive than tandem mass spectrometry (LC/ESI/MS-MS) for known organobromine compounds. researchgate.net LC-MS is also instrumental in identifying impurities and degradation products.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. This technology allows for rapid analysis times, which is beneficial for high-throughput screening and quality control. Methods developed for HPLC can often be transferred to UPLC systems, offering a significant increase in speed and efficiency. sielc.comsielc.com For instance, fast UPLC applications are available for the analysis of derivatives of this compound. sielc.comsielc.com

Application in Quality Control and Regulatory Compliance

Analytical methodologies are fundamental to the quality control of chemical products and ensuring they meet regulatory standards. chemimpex.com For this compound, these methods are employed to verify its identity and purity, ensuring it is free from significant levels of impurities that could affect its performance in downstream applications or pose safety risks. chemimpex.com

The Restriction of Hazardous Substances (RoHS) Directive, for example, restricts the use of certain hazardous substances, including specific brominated compounds like polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), in electrical and electronic equipment. normachem.comspecialchem.com While this compound itself is not explicitly listed in this directive, the analytical frameworks for monitoring brominated substances are well-established. normachem.com These often involve screening for the presence of elemental bromine using techniques like X-ray fluorescence (XRF) analysis, followed by more specific chromatographic methods for identification and quantification if bromine is detected. chemsec.org This tiered approach is a cost-effective way to ensure compliance. chemsec.org Accurate classification using the Harmonized System (HS) codes is also crucial for regulatory compliance in international trade. freightamigo.com

Methodologies for Detecting and Quantifying Brominated Compounds

A wide array of analytical methods has been developed for the detection and quantification of brominated compounds in various matrices, driven by their use as flame retardants and the associated environmental and health concerns. mdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for analyzing brominated flame retardants (BFRs). mdpi.com

For volatile and semi-volatile brominated compounds, GC-MS is often the method of choice. mdpi.com However, for less volatile or thermally labile compounds, LC-MS is preferred. mdpi.com High-resolution mass spectrometry (HRMS) coupled with either GC or LC can provide even greater selectivity and sensitivity, aiding in the identification of unknown brominated compounds. nih.gov

In recent years, innovative techniques have emerged to enhance the detection of brominated compounds. For example, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been explored for the rapid analysis of water-soluble inorganic bromine. researchgate.net Furthermore, methods have been developed to analyze a broad spectrum of BFRs and their metabolites in biological samples like human serum, often employing solid-phase extraction for sample clean-up followed by analysis with both GC-MS and LC-MS/MS. nih.gov

Resolution of Analytical Discrepancies (e.g., in Spectral Data)

Discrepancies in spectral data may manifest as unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra, variations in fragmentation patterns in Mass Spectrometry (MS), or shifts in absorption bands in Infrared (IR) spectroscopy. The resolution of such inconsistencies often involves a systematic process of elimination and confirmation.

Detailed Research Findings

Research and analytical practices have established several robust methodologies for addressing spectral data discrepancies for compounds like this compound.

A primary source of discrepancy is the presence of impurities. For instance, during the synthesis of related compounds where this compound is a reactant, unreacted starting material can contaminate the final product. rsc.org Purification by column chromatography is a standard procedure to isolate the compound of interest, thereby ensuring that subsequent spectral analysis is performed on a pure sample. rsc.orgdoi.orgrsc.org The purity can often be assessed by Gas Chromatography (GC), with purities of >98.0% being commercially available. vwr.comtcichemicals.comavantorsciences.com

Cross-verification of data from different analytical instruments is a cornerstone of resolving ambiguities. The primary analytical techniques used for the characterization of this compound include NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy. nih.govchemicalbook.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the chemical environment of hydrogen atoms. For this compound, the aromatic protons and the methyl protons of the ester group exhibit characteristic chemical shifts. rsc.orgchemicalbook.com ¹³C NMR complements this by providing data on the carbon skeleton. rsc.org Discrepancies, such as extra peaks, might indicate residual solvents, starting materials, or by-products from a synthesis. Comparing the obtained spectra with reference spectra from databases or literature is a standard validation step. chemicalbook.comrsc.org

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments. A significant advantage in the analysis of this compound is the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance. This results in a highly characteristic isotopic pattern for the molecular ion peak (M+) at m/z 292, a peak at M+2 (m/z 294), and a peak at M+4 (m/z 296), with relative intensities of approximately 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms and can help to resolve ambiguities when other compounds might have a similar nominal molecular weight. nih.gov In related dibrominated compounds, this M, M+2, M+4 pattern is a key identifier. nih.govpsu.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-Br bonds. Discrepancies in the IR spectrum can point to the presence of impurities with different functional groups, such as a carboxylic acid if hydrolysis has occurred. nih.gov

In cases of persistent ambiguity, advanced techniques may be required. Two-dimensional NMR experiments (like COSY and HSQC) can establish connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring. For crystalline materials, single-crystal X-ray diffraction provides the definitive molecular structure, which serves as the ultimate reference to resolve any spectral interpretation conflicts. nih.govpsu.edu Furthermore, theoretical calculations of spectral properties can be compared with experimental data to provide additional support for structural assignments. researchgate.netliverpool.ac.uk

Below are tables summarizing the expected spectral data for this compound, which serve as a reference for identifying and resolving discrepancies.

Interactive Data Tables

Table 1: ¹H NMR Spectral Data for this compound Solvent: (CD₃)₂SO

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
8.16 t, J = 1.8 Hz 1H H-4 (aromatic) rsc.org
8.03 d, J = 1.8 Hz 2H H-2, H-6 (aromatic) rsc.org
3.90 (approx.) s 3H -OCH₃ (methyl ester) nih.gov

Note: The exact chemical shift for the methyl protons can vary slightly depending on the solvent and reference standard.

Table 2: ¹³C NMR Spectral Data for Ethyl 3,5-dibromobenzoate Note: Data for the closely related ethyl ester is provided as a reference. Solvent: (CD₃)₂SO

Chemical Shift (δ) ppm Assignment Reference
163.68 C=O (ester) rsc.org
138.36 C-4 (aromatic) rsc.org
134.02 C-1 (aromatic) rsc.org
131.22 C-2, C-6 (aromatic) rsc.org
123.30 C-3, C-5 (aromatic, C-Br) rsc.org
62.19 -OCH₂ (ethyl ester) rsc.org

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Reference
~1730 C=O Stretch (Ester) nih.gov
~1250 C-O Stretch (Ester) nih.gov
~750 C-Br Stretch nih.gov

Note: Values are approximate and based on typical ranges for these functional groups.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The conventional synthesis of methyl 3,5-dibromobenzoate typically involves the esterification of 3,5-dibromobenzoic acid with methanol (B129727), often catalyzed by a strong acid like sulfuric acid. db-thueringen.de While effective, this method presents challenges related to the handling of corrosive acids. Another route is the direct bromination of methyl benzoate (B1203000), which requires careful control to achieve the desired regioselectivity and avoid over-bromination.

Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. This includes the exploration of "green" chemistry principles, such as the use of less hazardous reagents and solvents, and the development of catalytic systems that offer high selectivity and yield under milder reaction conditions. For instance, investigations into solid acid catalysts or enzyme-catalyzed esterification could provide more environmentally benign alternatives. Furthermore, refining bromination techniques, possibly through the use of novel brominating agents or catalyst systems, could enhance the efficiency and safety of this synthetic approach. A notable development in this area is the electrochemical oxidative dearomatization of electron-deficient phenols using tetrabutylammonium (B224687) bromide as a mediator, which presents a safer alternative to traditional methods. researchgate.net

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsKey Reagents/CatalystsConditionsAdvantagesDisadvantages
Esterification 3,5-Dibromobenzoic acid, MethanolSulfuric acidRefluxHigh yield, simple, scalableRequires handling of strong, corrosive acids
Bromination Methyl benzoateBromine, Lewis acidControlled temperatureIndustrially relevant for large-scale synthesisRequires precise control to ensure regioselectivity and avoid over-bromination
Electrochemical Oxidation Electron-deficient phenolsTetrabutylammonium bromideAqueous biphasic conditionsSafer alternative to traditional methodsMay have a more limited substrate scope

Advanced Material Design with Tunable Properties

The presence of two reactive bromine atoms makes this compound a valuable precursor for the synthesis of advanced materials with tailored properties. chemimpex.com These bromine substituents can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various functional groups and the construction of polymeric and supramolecular structures.

Future research in this area is directed towards designing and fabricating novel polymers and materials with specific functionalities. For instance, this compound can serve as a monomer or cross-linking agent in the creation of polymers with enhanced thermal stability, flame retardancy, or specific optical and electronic properties. chemimpex.com Its derivatives are being explored in the development of organic semiconductors, liquid crystals, and other functional materials. A study has shown its use in synthesizing a dialkyne, which is a key component in the creation of recognition-encoded melamine (B1676169) oligomers for sequence-selective polymer synthesis. acs.org Furthermore, its application in the development of platinum pincer compounds for molecular sensors is an active area of research. bath.ac.uk

Development of Next-Generation Pharmaceutical Leads

In the pharmaceutical arena, this compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. ontosight.aichemimpex.com The bromine atoms can act as handles for introducing pharmacophoric groups, leading to the generation of libraries of compounds for drug discovery screening.

The development of novel antitumor agents is a significant focus. For example, this compound has been utilized in the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which have shown potent activity as tubulin polymerization inhibitors targeting the colchicine (B1669291) binding site. nih.govunc.edu One of the synthesized compounds demonstrated extremely high cytotoxicity against several human tumor cell lines. nih.gov Future research will likely involve the continued use of this compound as a scaffold to design and synthesize new analogues with improved efficacy and selectivity against various cancer targets. The substitution of halogens like bromine on benzoic acid derivatives has been noted to potentially increase the inhibitory activity of compounds against targets like DPP-4, which is relevant for type 2 diabetes. researchgate.net

In-depth Mechanistic Studies of Biological Activities

While the primary role of this compound is often as a synthetic intermediate, understanding the influence of its structural motifs on biological activity is crucial for rational drug design. The presence and position of the bromine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. ontosight.ai

Future investigations will focus on detailed mechanistic studies to elucidate how the 3,5-dibromo substitution pattern influences the pharmacological properties of its derivatives. This will involve a combination of in vitro and in vivo assays to assess their effects on specific enzymes, receptors, and signaling pathways. For instance, research has explored the role of brominated benzoic acids in developing compounds with potential anti-inflammatory and antimicrobial properties. chemimpex.com Understanding these structure-activity relationships (SAR) will be instrumental in optimizing lead compounds for improved therapeutic profiles.

Comprehensive Environmental Impact Assessment and Remediation Strategies

The increasing use of brominated compounds in various industrial applications necessitates a thorough understanding of their environmental fate and potential ecological impact. While specific data on this compound may be limited, the broader class of brominated aromatic compounds is known to be of environmental concern. ontosight.ai

Future research must include comprehensive environmental impact assessments of this compound and its degradation products. This involves studying its persistence, bioaccumulation potential, and toxicity to various organisms. canada.cahabitablefuture.org Developing effective remediation strategies for environments contaminated with such compounds is also a critical area of research. This could involve bioremediation approaches using microorganisms capable of degrading brominated aromatics or advanced oxidation processes to break them down into less harmful substances. Studies on related brominated benzoic acids have highlighted the importance of understanding their stability and degradation in different environmental conditions.

Synergistic Integration of Experimental and Computational Methodologies

The advancement of computational chemistry offers powerful tools to complement and guide experimental research on this compound. Molecular modeling, quantum chemical calculations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the compound's properties and reactivity.

The synergistic integration of experimental and computational approaches will be a hallmark of future research. Computational methods can be used to predict the properties of novel derivatives, design more efficient synthetic routes, and elucidate the mechanisms of their biological activity at a molecular level. bath.ac.uk For example, computational analysis can help in understanding the behavior of dyes derived from related bromobenzoate compounds. ambeed.com This integrated approach will accelerate the discovery and development of new materials and pharmaceutical leads based on the this compound scaffold, as demonstrated in studies on corrosion inhibitors and metallodrug design. rsc.orgresearchgate.net

Q & A

What are the optimal synthetic routes for preparing methyl 3,5-dibromobenzoate with high purity (>98%)?

Basic Research Focus:
The compound is typically synthesized via esterification of 3,5-dibromobenzoic acid using methanol under acidic catalysis. A two-step approach involving bromination of methyl benzoate derivatives followed by purification via recrystallization or column chromatography is common. Key parameters include stoichiometric control of brominating agents (e.g., Br₂ or NBS) and reaction temperature (40–60°C) to avoid over-bromination .

Advanced Methodological Insight:
For advanced applications, Pd-catalyzed borylation of this compound has been employed to generate intermediates for Suzuki–Miyaura couplings. For example, HBP (hexyllithium biphenyl) and Pd(OAc)₂ are used to introduce boronate groups, enabling cross-coupling with heteroaromatic partners (e.g., chloropyridine) . Post-synthesis, HPLC or GC analysis is critical to verify purity (>98%) and monitor side products like de-esterified derivatives .

How can researchers resolve discrepancies in reaction yields during the synthesis of this compound derivatives?

Data Contradiction Analysis:
Yield variations often arise from competing side reactions, such as incomplete bromination or ester hydrolysis. For instance, during Suzuki couplings, inconsistent yields may result from improper catalyst loading (Pd(OAc)₂ vs. Pd(PPh₃)₄) or moisture-sensitive intermediates. A systematic approach includes:

  • Stepwise Monitoring: Use TLC or in-situ FTIR to track reaction progress.
  • Catalyst Optimization: Screen Pd catalysts and ligands (e.g., PPh₃) to enhance coupling efficiency.
  • Purification Adjustments: Employ gradient elution in column chromatography to separate closely related byproducts .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Characterization:

  • ¹H/¹³C NMR: Key signals include the ester methyl group (δ ~3.9 ppm in ¹H NMR) and aromatic carbons (δ ~125–135 ppm in ¹³C NMR). The absence of -COOH peaks confirms complete esterification .
  • GC-MS: Retention time and molecular ion peaks (m/z 292 for [M]⁺) validate purity and structural integrity .

Advanced Techniques:

  • X-ray Crystallography: Resolves steric effects of bromine substituents on the benzoate ring, aiding in crystallinity studies for material science applications.
  • HPLC-PDA: Quantifies trace impurities (e.g., residual 3,5-dibromobenzoic acid) using reverse-phase C18 columns and UV detection at 254 nm .

How is this compound utilized in the development of metallodrugs or coordination complexes?

Advanced Application Example:
The compound serves as a precursor for bifunctional ligands in Pt(II) anticancer agents. For example:

Borylation: Pd-catalyzed borylation replaces bromine with boronate groups, enabling Suzuki coupling with pyridine derivatives.

Cycloplatination: Reaction with K₂PtCl₄ forms a [N,C,N-Pt(II)] core, which is conjugated to bioactive peptides (e.g., RGDyK) via EDC/NHS-mediated amidation.

Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid for enhanced solubility and targeting .

Key Challenges:

  • Balancing steric bulk from bromine atoms with ligand flexibility during metal coordination.
  • Mitigating hydrolysis of the ester group under basic conditions during coupling steps .

What strategies mitigate decomposition or instability of this compound during storage?

Methodological Recommendations:

  • Storage Conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption.
  • Stabilizers: Add desiccants (e.g., molecular sieves) to containers.
  • Periodic Analysis: Revalidate purity every 6 months via GC or HPLC, especially if used in sensitive reactions like peptide couplings .

How does the electronic influence of bromine substituents impact the reactivity of this compound in electrophilic substitutions?

Advanced Mechanistic Insight:
The electron-withdrawing bromine groups deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the ester group. However, steric hindrance from bromine limits reactivity in bulky electrophiles. For example:

  • Nitration: Requires fuming HNO₃/H₂SO₄ at elevated temperatures (80–100°C), yielding 4-nitro derivatives.
  • Sulfonation: Proceeds sluggishly, often requiring oleum as a solvent .

Contradiction Note: Some studies report unexpected meta-substitution in polar aprotic solvents due to solvent-induced polarization effects, necessitating DFT calculations to rationalize regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.